

An In-depth Technical Guide to the Mass Spectrum of (Bromomethyl)cyclohexane-d11

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Compound of Interest

Compound Name: (Bromomethyl)cyclohexane-d11

Cat. No.: B15138949

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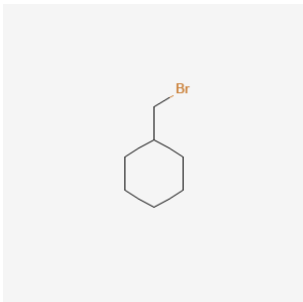

This technical guide provides a detailed analysis of the expected mass spectrum of the deuterated compound **(Bromomethyl)cyclohexane-d11**. Due to the limited availability of direct experimental data for this specific isotopologue, this guide leverages established principles of mass spectrometry and fragmentation patterns of analogous halogenated alkanes to present a predictive overview. This document is intended to aid researchers in understanding the mass spectral characteristics of deuterated (Bromomethyl)cyclohexane, a compound of interest in metabolic studies and as a labeled internal standard.

Introduction

(Bromomethyl)cyclohexane is a halogenated aliphatic cyclic compound. Its deuterated form, **(Bromomethyl)cyclohexane-d11**, where eleven hydrogen atoms have been replaced by deuterium, is a valuable tool in various scientific applications, including as a tracer in metabolic research and as an internal standard for quantitative analysis by mass spectrometry.^[1] Understanding the mass spectrum of this deuterated compound is crucial for its accurate identification and quantification. This guide outlines the predicted mass spectrum, fragmentation pathways, and a general experimental protocol for its analysis.

Chemical Properties and Structures

The chemical structures and key properties of (Bromomethyl)cyclohexane and its deuterated analog are presented below.

Property	(Bromomethyl)cyclohexane	(Bromomethyl)cyclohexane-d11
Chemical Structure		 Chemical structure of (Bromomethyl)-d2-cyclohexane-d11
Molecular Formula	C ₇ H ₁₃ Br	C ₇ H ₂ D ₁₁ Br
Molecular Weight	177.08 g/mol	188.15 g/mol
CAS Number	2550-36-9	1219794-79-2

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of **(Bromomethyl)cyclohexane-d11** is predicted based on the known fragmentation patterns of alkyl halides. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in characteristic isotopic clusters for bromine-containing fragments. Deuterium substitution will shift the mass-to-charge (m/z) ratio of the molecular ion and its fragments by +11 atomic mass units compared to the unlabeled compound.

Table 1: Predicted Mass-to-Charge (m/z) Values and Relative Abundance of Key Fragments

Fragment Ion	Structure	Predicted m/z for (Bromomethyl) cyclohexane	Predicted m/z for (Bromomethyl) cyclohexane-d11	Predicted Relative Abundance
[M] ⁺	[C ₇ H ₁₃ Br] ⁺	176/178	187/189	Low
[M-Br] ⁺	[C ₇ H ₁₃] ⁺	97	108	Moderate
[C ₆ H ₁₁] ⁺	[Cyclohexyl] ⁺	83	94	High
[C ₅ H ₉] ⁺	[Cyclopentyl] ⁺	69	78	Moderate
[C ₄ H ₇] ⁺	[Cyclobutyl] ⁺	55	62	High
[CH ₂ Br] ⁺	[Bromomethyl] ⁺	93/95	95/97	Moderate

Predicted Fragmentation Pathways

Electron ionization (EI) mass spectrometry typically involves high energy that causes fragmentation of the parent molecule. The major predicted fragmentation pathways for **(Bromomethyl)cyclohexane-d11** are:

- **Loss of the Bromine Radical:** The initial molecular ion [C₇H₂D₁₁Br]⁺ can readily lose a bromine radical (•Br) to form the [C₇H₂D₁₁]⁺ cation at m/z 108.
- **Alpha-Cleavage:** Cleavage of the C-C bond adjacent to the bromine atom is a common pathway for alkyl halides. This would result in the formation of a stable cyclohexyl-d11 cation [C₆D₁₁]⁺ at m/z 94 and a bromomethyl radical (•CH₂Br), or a bromomethyl cation [CH₂Br]⁺ at m/z 93/95 and a cyclohexyl-d11 radical.
- **Ring Fragmentation:** The cyclohexyl ring can undergo further fragmentation, leading to the loss of ethylene (C₂H₄ or its deuterated equivalents) or other small neutral molecules, resulting in smaller cyclic or acyclic fragment ions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of **(Bromomethyl)cyclohexane-d11** using a standard GC-MS system with an electron ionization source.

5.1. Sample Preparation

- Prepare a dilute solution of **(Bromomethyl)cyclohexane-d11** in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is 1-10 µg/mL.
- If necessary, use a deuterated internal standard for quantification.

5.2. Gas Chromatography (GC) Conditions

- Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with 5% phenyl methylpolysiloxane.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.

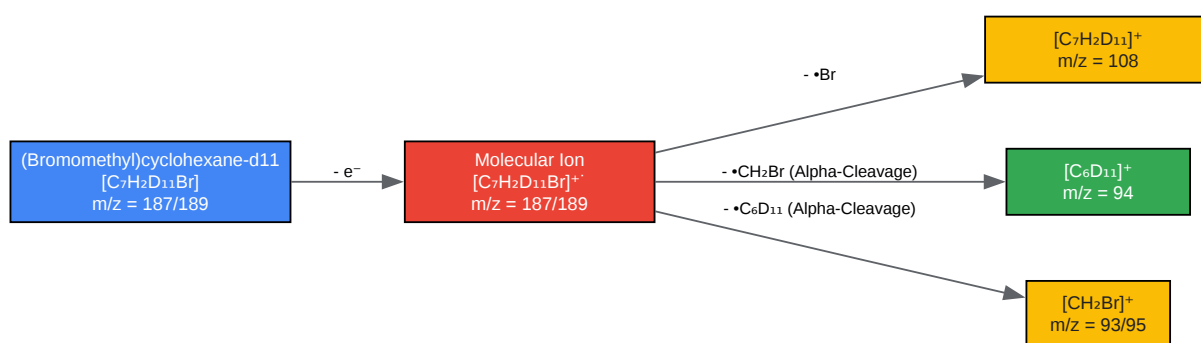
5.3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-300.
- Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of **(Bromomethyl)cyclohexane-d11** upon electron ionization.



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Caption: Predicted EI fragmentation of **(Bromomethyl)cyclohexane-d11**.

Conclusion

This technical guide provides a predictive framework for the mass spectral analysis of **(Bromomethyl)cyclohexane-d11**. The key takeaways are the expected shift in m/z values due to deuterium labeling and the characteristic fragmentation patterns dominated by the loss of the bromine radical and alpha-cleavage. The provided experimental protocol offers a starting point for method development for the analysis of this compound. It is important to note that the actual mass spectrum may show variations depending on the specific instrumentation and experimental conditions used. Empirical verification is recommended for precise structural elucidation and quantification.

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References

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